2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid
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Overview
Description
2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 and a molecular weight of 330.07 g/mol This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific synthetic routes and reaction conditions are detailed in various chemical literature sources .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., organolithium reagents). Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
Scientific Research Applications
2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and iodine groups on the pyrazole ring contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid include other difluoromethylated pyrazole derivatives and iodinated pyrazole compounds. Examples include:
- 2-[5-(Difluoromethyl)-4-chloropyrazol-1-yl]butanoic acid
- 2-[5-(Difluoromethyl)-4-bromopyrazol-1-yl]butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and iodine groups on the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-5(8(14)15)13-6(7(9)10)4(11)3-12-13/h3,5,7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUWYPEXCQPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C=N1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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